molecular formula C12H24O3 B14534068 4-[(Heptyloxy)methoxy]but-2-en-1-ol CAS No. 62585-59-5

4-[(Heptyloxy)methoxy]but-2-en-1-ol

Cat. No.: B14534068
CAS No.: 62585-59-5
M. Wt: 216.32 g/mol
InChI Key: VWKAJVIQEMDHRT-UHFFFAOYSA-N
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Description

4-[(Heptyloxy)methoxy]but-2-en-1-ol is an organic compound that belongs to the class of alcohols It features a heptyloxy group attached to a methoxy group, which is further connected to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptyloxy)methoxy]but-2-en-1-ol typically involves the reaction of heptyl alcohol with methoxybutenol under specific conditions. One common method is the nucleophilic substitution reaction where heptyl alcohol reacts with methoxybutenol in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(Heptyloxy)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(Heptyloxy)methoxy]but-2-en-1-one.

    Reduction: Formation of 4-[(Heptyloxy)methoxy]butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[(Heptyloxy)methoxy]but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Heptyloxy)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity. The double bond and methoxy group can also participate in various chemical interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-buten-1-ol
  • 4-Methoxy-2-methyl-2-butanethiol
  • 4-(Heptyloxy)benzoic acid

Uniqueness

4-[(Heptyloxy)methoxy]but-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxy and methoxy groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

62585-59-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

4-(heptoxymethoxy)but-2-en-1-ol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-7-10-14-12-15-11-8-6-9-13/h6,8,13H,2-5,7,9-12H2,1H3

InChI Key

VWKAJVIQEMDHRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCOCC=CCO

Origin of Product

United States

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